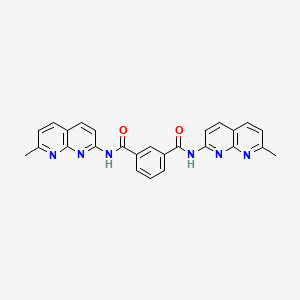

N~1~,N~3~-Bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide

Description

Properties

CAS No. |

188916-84-9 |

|---|---|

Molecular Formula |

C26H20N6O2 |

Molecular Weight |

448.5 g/mol |

IUPAC Name |

1-N,3-N-bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C26H20N6O2/c1-15-6-8-17-10-12-21(29-23(17)27-15)31-25(33)19-4-3-5-20(14-19)26(34)32-22-13-11-18-9-7-16(2)28-24(18)30-22/h3-14H,1-2H3,(H,27,29,31,33)(H,28,30,32,34) |

InChI Key |

ZRLNDDIFRFMQCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=NC5=C(C=CC(=N5)C)C=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N1,N~3~-Bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide typically involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . These methods are designed to be eco-friendly, safe, and atom-economical.

Chemical Reactions Analysis

N~1~,N~3~-Bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include selenium dioxide for oxidation, sodium borohydride for reduction, and various aromatic aldehydes for substitution . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

N~1~,N~3~-Bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide has been investigated for its potential as a therapeutic agent . Studies indicate that it may act as a scaffold for developing inhibitors targeting monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Its derivatives have shown promise in enhancing the pharmacological profile of MAO inhibitors, making them candidates for further development in treating conditions such as depression and Parkinson's disease .

Coordination Chemistry

In coordination chemistry, this compound serves as an effective ligand due to its ability to form stable complexes with metal ions. The presence of nitrogen atoms in its structure allows it to coordinate with various transition metals, thereby facilitating the study of metal-ligand interactions. These complexes can be utilized in catalysis and material synthesis .

Materials Science

The compound has applications in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells . Its photophysical properties enable it to function as a light-emitting material, contributing to advancements in optoelectronic devices. Research indicates that incorporating this compound into device architectures can enhance efficiency and stability .

Case Studies

Mechanism of Action

The mechanism of action of N1,N~3~-Bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to form stable complexes with metal ions, which can then interact with biological molecules . This interaction can lead to various biological effects, including antibacterial activity and photochemical properties.

Comparison with Similar Compounds

N~1~,N~3~-Bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide is unique due to its specific structure and the presence of two 7-methyl-1,8-naphthyridine groups. Similar compounds include 2,7-difunctionalized-1,8-naphthyridines, which also exhibit a broad spectrum of biological activities . Other related compounds include N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide and 1,3-Phenylenebismaleimide .

Biological Activity

N~1~,N~3~-Bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide (CAS No. 188916-84-9) is a synthetic compound notable for its unique structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C26H20N6O2

- Molecular Weight : 448.5 g/mol

- IUPAC Name : 1-N,3-N-bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide

This compound exhibits biological activity primarily through its interaction with specific molecular targets:

- Metal Ion Coordination : The heterocyclic structure allows the compound to form stable complexes with metal ions, which can modulate various biological pathways .

- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit certain enzymes involved in cellular processes, potentially affecting signal transduction pathways .

Biological Activity

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Properties

Studies indicate that derivatives of naphthyridine compounds exhibit antimicrobial activity against various pathogens. For instance:

- In vitro Testing : this compound has shown effectiveness against Gram-positive and Gram-negative bacteria in laboratory settings .

Anticancer Activity

The compound's potential as an anticancer agent has been explored:

- Cell Line Studies : In vitro assays using cancer cell lines have revealed that the compound can induce apoptosis (programmed cell death), which is critical in cancer treatment strategies. Specific studies have shown a reduction in cell viability in treated cells compared to controls .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated high selectivity towards biotin methyl ester using naphthyridine derivatives. |

| Study 2 | Reported significant antimicrobial effects against specific bacterial strains. |

| Study 3 | Investigated the anticancer properties in various cell lines, highlighting the induction of apoptosis. |

Comparison with Similar Compounds

This compound is compared with other naphthyridine derivatives to elucidate its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Naphthyridine A | Moderate antimicrobial activity | |

| Naphthyridine B | Low anticancer activity | |

| N~1~,N~3~-Bis(7-methyl...) | High antimicrobial and anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.